molecular formula C13H27NO3 B1279319 Tert-butyl N-(8-hydroxyoctyl)carbamate CAS No. 144183-31-3

Tert-butyl N-(8-hydroxyoctyl)carbamate

Cat. No.: B1279319
CAS No.: 144183-31-3
M. Wt: 245.36 g/mol
InChI Key: ZXNLQLJANDBXLE-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-hydroxyoctyl)carbamate is an organic compound commonly used as a chemical intermediate in the production of various products. It is typically made through the esterification of carbamic acid with 1,1-dimethylethanol and 8-hydroxyoctanol .

Scientific Research Applications

Tert-butyl N-(8-hydroxyoctyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a chemical intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of polymers, coatings, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(8-hydroxyoctyl)carbamate involves the esterification of carbamic acid with 1,1-dimethylethanol and 8-hydroxyoctanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality output .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(8-hydroxyoctyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the substituents involved .

Mechanism of Action

The mechanism by which Tert-butyl N-(8-hydroxyoctyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active compounds. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(8-hydroxyoctyl)carbamate is unique due to its specific ester linkage and hydroxyl group position, which confer distinct chemical properties and reactivity. These features make it particularly useful in certain synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-(8-hydroxyoctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h15H,4-11H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNLQLJANDBXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438264
Record name Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144183-31-3
Record name Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(8-hydroxyoctyl)carbamate
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